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Introduction
In the mid-20th century, the quest for effective treatments for obesity and depression led to the

exploration of a wide array of synthetic stimulants. Among these, the diphenylmorpholinone

compounds, derivatives of phenmetrazine, emerged as promising candidates. This technical

guide provides an in-depth exploration of the discovery, history, and pharmacological profile of

key diphenylmorpholinone compounds, namely fenmetramide and fenbutrazate. While these

compounds ultimately faded from widespread clinical use, their story offers valuable insights

into the development of centrally-acting stimulants and the intricate relationship between

chemical structure, pharmacological activity, and therapeutic application.

Historical Context and Discovery
The development of diphenylmorpholinone compounds is intrinsically linked to the success of

phenmetrazine, a phenylmorpholine derivative introduced in the 1950s as an anorectic

(appetite suppressant). The therapeutic utility of phenmetrazine spurred further research into

related chemical scaffolds, leading to the synthesis and investigation of its derivatives.

Fenmetramide (2-Phenyl-3-methyl-morpholin-5-one) was patented in the 1960s by McNeil

Laboratories as an antidepressant.[1] Despite its initial promise, it was never commercially

marketed.[1] As the 5-keto derivative of phenmetrazine, it was anticipated to possess
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psychostimulant properties, though detailed pharmacological data from that era remains scarce

in publicly accessible literature.[1]

Fenbutrazate (2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate), another derivative

of phenmetrazine, saw more extensive clinical use. It was marketed as an appetite suppressant

under various trade names, including Cafilon, Filon, and Sabacid, in several European and

Asian countries.[2] Fenbutrazate is thought to act as a prodrug, being metabolized in the body

to the active compound phenmetrazine.[3]

The trajectory of these compounds mirrored that of many early stimulants. Initial enthusiasm for

their therapeutic effects was often tempered by concerns regarding their potential for abuse

and adverse side effects, leading to their eventual decline in clinical use and, in some cases,

their classification as controlled substances.[4]

Mechanism of Action: Monoamine Reuptake
Inhibition
The primary mechanism of action for diphenylmorpholinone compounds, like their parent

compound phenmetrazine, is believed to be the inhibition of monoamine neurotransmitter

reuptake. These compounds act on the transporters for dopamine (DAT), norepinephrine

(NET), and to a lesser extent, serotonin (SERT), leading to an increase in the synaptic

concentrations of these neurotransmitters.[5][6] This elevation of dopamine and norepinephrine

in key brain regions, such as the hypothalamus and reward pathways, is thought to mediate

their anorectic and psychostimulant effects.[7][8]

The general anorectic effect of such stimulants is primarily attributed to their action on the

satiety center in the hypothalamus.[7] The increased noradrenergic and dopaminergic signaling

is thought to suppress appetite and increase overall physical activity.[7]
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Caption: Mechanism of action of diphenylmorpholinone compounds.
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Quantitative Data
While specific in vitro binding and uptake inhibition data for fenmetramide and fenbutrazate are

not readily available in the published literature, data for the parent compound, phenmetrazine,

and its fluorinated analogs provide valuable insights into the expected pharmacological profile

of diphenylmorpholinone derivatives. These compounds generally exhibit a higher potency for

the dopamine and norepinephrine transporters compared to the serotonin transporter.

Table 1: Monoamine Transporter Inhibition/Release for Phenmetrazine and Analogs

Compo
und

DAT
IC50
(nM)

NET
IC50
(nM)

SERT
IC50
(nM)

DAT
Release
EC50
(nM)

NET
Release
EC50
(nM)

SERT
Release
EC50
(nM)

Referen
ce

(+)-

Phenmet

razine

131 - 7765 70-131 29-50 >10,000 [4][9]

2-FPM 2100 1800 >100,000 338 211 9358 [10]

3-FPM 2500 1200 82,000 432 165 >10,000 [10]

4-FPM 1900 1300 >100,000 227 158 5118 [10]

FPM: Fluorophenmetrazine

Experimental Protocols
The following sections detail generalized experimental protocols relevant to the study of

diphenylmorpholinone compounds.

Synthesis of Diphenylmorpholinone Core Structure
A general synthesis for the 2-phenyl-3-methylmorpholine scaffold, the core of these

compounds, can be adapted from the synthesis of phenmetrazine.[4]
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Caption: Generalized synthesis workflow for diphenylmorpholinones.

Detailed Protocol for Phenmetrazine Synthesis (Adaptable for Diphenylmorpholinones):

Reaction of 2-Bromopropiophenone with Ethanolamine: 2-Bromopropiophenone is reacted

with ethanolamine to form the intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol.[4]
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Reduction: The intermediate alcohol is then reduced, for example using sodium borohydride,

to yield the phenmetrazine free base.[4]

For Fenmetramide: The phenmetrazine scaffold would undergo oxidation to introduce the

ketone at the 5-position of the morpholine ring.

For Fenbutrazate: The phenmetrazine free base would undergo N-alkylation followed by

esterification to yield the final product.

In Vitro Monoamine Transporter Assays
1. Radioligand Binding Assay: This assay measures the affinity of a compound for the

monoamine transporters by assessing its ability to displace a known radiolabeled ligand.
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Caption: Workflow for a radioligand binding assay.

Materials: Cell membranes expressing the transporter of interest (DAT, NET, or SERT), a

specific radioligand (e.g., [³H]WIN 35,428 for DAT), test compound, and appropriate buffers.

Procedure:

Incubate the cell membranes with the radioligand and varying concentrations of the test

compound.
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After reaching equilibrium, rapidly filter the mixture to separate the membrane-bound

radioligand from the free radioligand.

Measure the radioactivity of the filters using a scintillation counter.

Calculate the concentration of the test compound that inhibits 50% of the specific binding

of the radioligand (IC₅₀) and subsequently determine the binding affinity (Ki).

2. Neurotransmitter Uptake Inhibition Assay: This functional assay directly measures the ability

of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells.

Materials: Cells stably expressing the transporter of interest, a radiolabeled neurotransmitter

(e.g., [³H]dopamine), test compound, and assay buffer.

Procedure:

Pre-incubate the cells with varying concentrations of the test compound.

Initiate uptake by adding the radiolabeled neurotransmitter and incubate for a short period.

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

Lyse the cells and measure the intracellular radioactivity.

Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

In Vivo Pharmacological Assays
1. Anorectic Activity (Food Intake Measurement in Rodents): This assay assesses the appetite-

suppressant effects of a compound.

Animals: Typically rats or mice, often trained to consume their daily food within a limited time

frame.

Procedure:

Administer the test compound or vehicle to the animals.

Present a pre-weighed amount of food at a specific time.
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After a set duration, remove and weigh the remaining food to determine the amount

consumed.

Compare the food intake between the compound-treated and vehicle-treated groups.[11]

[12][13]

2. Locomotor Activity: This assay measures the psychostimulant effects of a compound by

quantifying changes in movement.

Apparatus: Open-field arenas equipped with infrared beams or video tracking software to

monitor the animal's movement.

Procedure:

Administer the test compound or vehicle to the animals.

Place the animal in the open-field arena.

Record locomotor activity (e.g., distance traveled, rearing frequency) over a specified

period.

Compare the activity levels between the compound-treated and vehicle-treated groups. An

increase in locomotor activity is indicative of a psychostimulant effect.[14]

Signaling Pathways
The inhibition of dopamine reuptake by diphenylmorpholinone compounds leads to an

accumulation of dopamine in the synaptic cleft. This increased dopamine concentration results

in enhanced stimulation of postsynaptic dopamine receptors (D1-like and D2-like families),

which in turn modulates various downstream signaling cascades.
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Caption: Simplified D1 receptor signaling pathway.
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Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase, an increase

in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA can

then phosphorylate various intracellular proteins, including transcription factors like CREB,

leading to changes in gene expression and neuronal function. This pathway is implicated in the

rewarding and locomotor-activating effects of dopaminergic stimulants.

Conclusion
The diphenylmorpholinone compounds, fenmetramide and fenbutrazate, represent an

interesting but largely overlooked chapter in the history of stimulant pharmacology. While their

clinical utility was limited, their study provides a valuable framework for understanding the

structure-activity relationships of monoamine reuptake inhibitors. The experimental protocols

and pharmacological principles outlined in this guide serve as a foundation for the continued

investigation of novel centrally-acting compounds and their potential therapeutic applications.

Further research to obtain specific quantitative data for these historical compounds could yet

provide valuable insights for modern drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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